[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the benzodioxole moiety: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the benzodioxole group to the pyrazolopyrimidine core.
Attachment of the piperazine ring: The final step involves the acylation of the piperazine ring with the intermediate product to form the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
1-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE can be compared with other similar compounds, such as:
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 3-(1,3-BENZODIOXOL-5-YL)-2-(2-METHOXYPHENYL)ACRYLONITRILE
- 3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 1-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE lies in its combination of the benzodioxole, pyrazolopyrimidine, and piperazine moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H23N5O4 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
[7-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H23N5O4/c1-32-21-5-3-2-4-20(21)28-10-12-29(13-11-28)25(31)18-15-27-30-19(8-9-26-24(18)30)17-6-7-22-23(14-17)34-16-33-22/h2-9,14-15H,10-13,16H2,1H3 |
InChI Key |
YJAHADKYHVUDFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.